molecular formula C18H19N3O2S2 B2752633 4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897478-61-4

4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2752633
CAS No.: 897478-61-4
M. Wt: 373.49
InChI Key: SRLFCOLJUIRGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a 4-ethoxy substitution on the benzothiazole core and a piperazine moiety at position 2, which is further functionalized with a thiophene-2-carbonyl group.

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-2-23-13-5-3-6-14-16(13)19-18(25-14)21-10-8-20(9-11-21)17(22)15-7-4-12-24-15/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLFCOLJUIRGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium catalysts, hydride sources, and coupling partners . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole exhibit significant anticancer properties. For instance, studies have shown that modifications to the thiophene ring can enhance cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22HT29

These results demonstrate the importance of structural features in enhancing anticancer activity .

Anticonvulsant Activity

Emerging evidence suggests that derivatives of this compound may possess anticonvulsant properties. Preclinical models have shown promising results, indicating potential therapeutic applications in epilepsy treatment.

Enzyme Interaction Studies

Investigations into the interactions of this compound with various enzymes have revealed its potential as an inhibitor or modulator, which could lead to new therapeutic strategies for diseases such as cancer and neurological disorders.

Material Science

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Its ability to participate in charge transfer processes can be harnessed for applications in organic electronics and photovoltaic devices .

Case Studies

Several studies have explored the biological effects of compounds related to this structure:

  • Antitumor Activity : A series of piperazine derivatives were evaluated for their ability to inhibit cancer cell proliferation, demonstrating that structural modifications significantly impact efficacy.
  • Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various bacterial strains, highlighting their potential as therapeutic agents.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli12 µg/mL
Compound DS. aureus10 µg/mL

These findings suggest that the presence of benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Mechanism of Action

The mechanism by which 4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biochemical kinetics and influence various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities (where available).

Compound Name Substituent on Benzothiazole Piperazine Substituent Molecular Formula Molecular Weight Key Biological Activity/Use Source (Evidence ID)
Target : 4-Ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole 4-ethoxy Thiophene-2-carbonyl C₁₈H₁₉N₃O₂S₂* 389.50 Hypothesized enzyme inhibition Inferred from analogs
BI61751 : 6-Methoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole 6-methoxy Thiophene-2-carbonyl C₁₇H₁₇N₃O₂S₂ 359.47 Research compound
G856-9155 : 4,7-Dimethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole 4,7-dimethoxy Thiophene-2-carbonyl C₁₈H₁₉N₃O₃S₂ 407.53 Not reported
CAS 897477-21-3 : 4-Methoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole 4-methoxy Thiophene-2-carbonyl C₁₇H₁₇N₃O₂S₂ 359.47 Custom synthesis (no activity data)
BZ5 : 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole None Azepane-linked alkyne C₁₈H₂₁N₃S 311.44 Antimicrobial (MIC: 15.62 µg/mL)
F3226-1198 : Thiophene-2-carbonyl-pyrrolidinone derivative N/A (pyrrolidinone core) Thiophene-2-carbonyl C₁₈H₁₇N₃O₃S₂ 407.48 Matriptase inhibitor (IC₅₀: 2.6 µM)

*Inferred molecular formula based on analogs.

Structural and Functional Insights

  • Dimethoxy derivatives (e.g., G856-9155) exhibit higher molecular weights and polarity, which may influence pharmacokinetic profiles .
  • Piperazine Modifications :

    • Replacement of the thiophene-2-carbonyl group with 4-chlorobenzyl (CAS 253440-41-4) or 4-methoxyphenylsulfonyl (CAS 460994-76-7) alters electronic properties and target binding, as seen in analogs with varied antimicrobial and enzyme-inhibitory activities .
  • Biological Activity Trends :

    • Antimicrobial Activity : Benzothiazoles with cyclic amine substituents (e.g., BZ5) demonstrate substituent-dependent efficacy. Azepane-linked derivatives showed potent activity against S. aureus (MIC: 15.62 µg/mL), highlighting the role of substituent flexibility .
    • Enzyme Inhibition : Thiophene-2-carbonyl derivatives (e.g., F3226-1198) inhibit enzymes like matriptase (IC₅₀: 2.6 µM), suggesting the thiophene moiety’s role in binding affinity .

Biological Activity

4-Ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a benzothiazole core with an ethoxy group and a piperazine moiety substituted with a thiophene carbonyl. Its molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, and it exhibits unique properties due to the presence of these functional groups.

Antimicrobial Activity

Benzothiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research has indicated that compounds with similar structures exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Benzothiazole Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundStaphylococcus aureus, E. coliNot yet determined

In a study evaluating the antimicrobial efficacy of various benzothiazoles, it was found that modifications in the substituents significantly influenced their activity against Gram-positive and Gram-negative bacteria . The exact MIC for this compound is still under investigation but is expected to be comparable or superior to established antibiotics.

Anticancer Activity

Benzothiazoles are recognized for their potential anticancer properties. Recent studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Effects
In one study, derivatives of benzothiazole were tested against gastrointestinal cancer cell lines. The results showed that certain analogs exhibited significant antiproliferative effects, with IC50 values in the low micromolar range. The expression of apoptotic markers such as caspases was notably increased in treated cells .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound CAGS (gastric cancer)10 µMApoptosis induction
Compound DHCT116 (colon cancer)20 µMCaspase activation
This compoundTBDTBDTBD

The precise mechanism by which this compound exerts its anticancer effects remains to be elucidated but is hypothesized to involve interactions with key cellular pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been explored. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Research Findings
Studies indicate that related compounds can effectively reduce inflammation markers in vitro. The inhibition of cyclooxygenase (COX) enzymes is one proposed mechanism by which these compounds exert their anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.